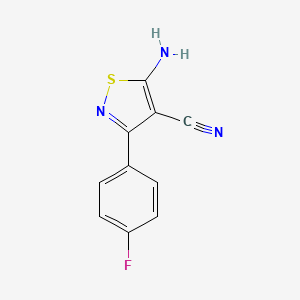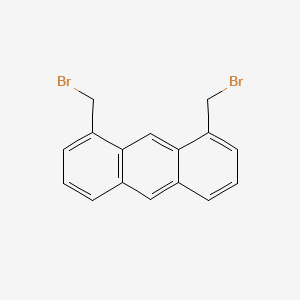
1,8-Bis(bromomethyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(bromomethyl)anthracene: is an organic compound with the molecular formula C16H12Br2 . It is a derivative of anthracene, where two bromomethyl groups are attached at the 1 and 8 positions of the anthracene ring. This compound is known for its unique photophysical and chemical properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Bis(bromomethyl)anthracene can be synthesized through the bromination of 1,8-dimethylanthracene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 1 and 8 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar conditions as described above. The process may be optimized for higher yields and purity through the use of advanced reaction setups and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Bis(bromomethyl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of 1,8-dimethylanthracene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions to replace the bromine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Various substituted anthracene derivatives.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: 1,8-Dimethylanthracene.
Applications De Recherche Scientifique
1,8-Bis(bromomethyl)anthracene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of DNA interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 1,8-Bis(bromomethyl)anthracene involves its ability to undergo various chemical transformations due to the presence of reactive bromomethyl groups. These groups can participate in substitution, oxidation, and reduction reactions, leading to the formation of different products. The compound’s unique photophysical properties also make it useful in applications such as fluorescence imaging and electronic materials .
Comparaison Avec Des Composés Similaires
9,10-Bis(bromomethyl)anthracene: Another derivative of anthracene with bromomethyl groups at the 9 and 10 positions.
1,8-Dimethylanthracene: The precursor to 1,8-Bis(bromomethyl)anthracene, lacking the bromine atoms.
Uniqueness: this compound is unique due to the specific positioning of the bromomethyl groups, which imparts distinct reactivity and photophysical properties. This makes it particularly valuable in applications requiring precise chemical modifications and fluorescence characteristics .
Propriétés
Numéro CAS |
34824-21-0 |
|---|---|
Formule moléculaire |
C16H12Br2 |
Poids moléculaire |
364.07 g/mol |
Nom IUPAC |
1,8-bis(bromomethyl)anthracene |
InChI |
InChI=1S/C16H12Br2/c17-9-13-5-1-3-11-7-12-4-2-6-14(10-18)16(12)8-15(11)13/h1-8H,9-10H2 |
Clé InChI |
FYRRKQKEEQORAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=C2C(=C1)CBr)C(=CC=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


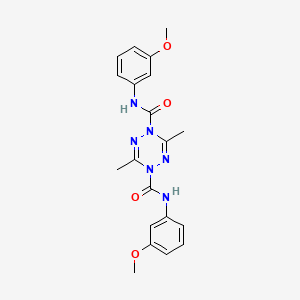
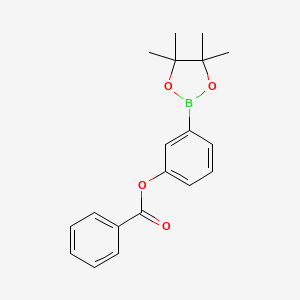
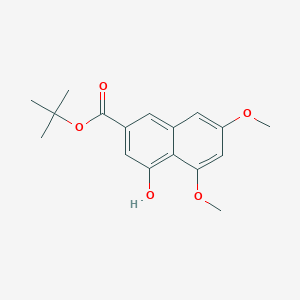
![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)
![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)
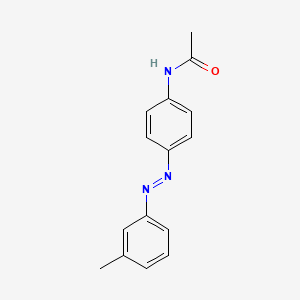
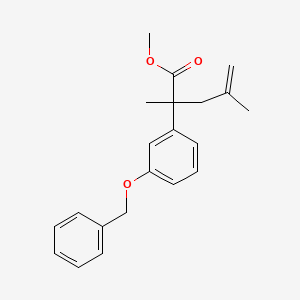
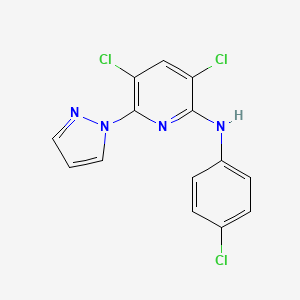
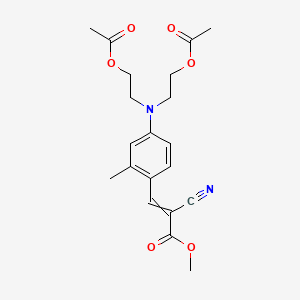
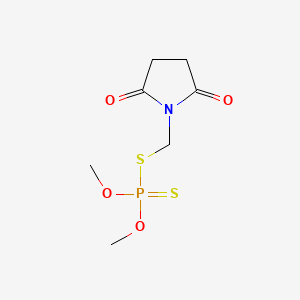
![tert-Butyl 3-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]propylcarbamate](/img/structure/B13940977.png)
